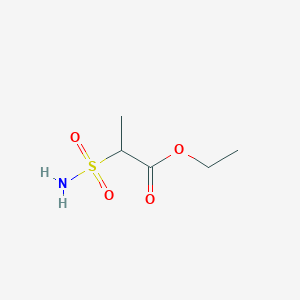

Ethyl 2-sulfamoylpropanoate

Description

Ethyl 2-sulfamoylpropanoate is an organic compound characterized by an ethyl ester group attached to a propanoate backbone, with a sulfamoyl (-SO₂NH₂) substituent at the second carbon position. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfamoyl group and hydrolytic stability influenced by the ester moiety.

Properties

IUPAC Name |

ethyl 2-sulfamoylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-3-10-5(7)4(2)11(6,8)9/h4H,3H2,1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEJPRVSANXNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-sulfamoylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl propanoate with sulfamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Another method involves the esterification of 2-sulfamoylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the esterification reaction. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfamoylpropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-sulfamoylpropanoic acid and ethanol.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, appropriate solvents.

Major Products Formed

Hydrolysis: 2-sulfamoylpropanoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-sulfamoylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-sulfamoylpropanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing functional groups (ester, sulfamoyl) or structural motifs. Below is a detailed analysis based on the provided evidence and inferred properties:

Methyl 2-Sulfamoylpropanoate

- Structural Similarity : Differs only in the ester group (methyl vs. ethyl).

- Key Differences :

- Stability : Methyl esters generally hydrolyze faster than ethyl esters under physiological or acidic conditions due to reduced steric hindrance.

- Lipophilicity : The ethyl ester likely exhibits higher lipophilicity (logP), which may influence membrane permeability in biological systems.

Ethyl 2-(4-Hydroxypiperidin-4-yl)-2-Methylpropanoate

- Structural Feature : Shares the ethyl ester group but replaces the sulfamoyl moiety with a piperidine-hydroxyl substituent.

- This compound may instead exhibit basicity from the piperidine ring .

Haloxyfop Ethoxyethyl Ester

- Key Contrast: The presence of a pyridinyl-phenoxy substituent and trifluoromethyl group enhances herbicidal activity, a feature absent in this compound .

Data Table: Comparative Properties

Research Findings and Limitations

Synthetic Challenges: this compound’s synthesis likely involves sulfamoylation of ethyl propanoate precursors, a step requiring controlled conditions to avoid byproducts like those listed in USP monographs (e.g., thiophene or naphthalene derivatives) .

The ethyl group’s steric bulk may reduce binding affinity compared to methyl analogs but improve metabolic stability .

Agrochemical Divergence: Unlike haloxyfop derivatives, this compound lacks halogenation or aromatic heterocycles, limiting its utility in herbicide design .

Biological Activity

Ethyl 2-sulfamoylpropanoate is a sulfonamide derivative with significant potential in medicinal chemistry due to its biological activity. This compound has been the subject of various studies aimed at understanding its mechanisms of action, therapeutic applications, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfamoyl group that contributes to its reactivity and biological properties. The molecular formula is C7H14N2O3S, with a molecular weight of approximately 206.26 g/mol. Its structural features allow it to interact with various biological molecules, particularly enzymes.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . This compound can bind to the active sites of specific enzymes, thereby inhibiting their normal functions. This property is crucial for developing therapeutic agents targeting diseases characterized by enzyme dysregulation.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on various enzymes, including:

- Carbonic Anhydrase : This enzyme plays a vital role in regulating pH and fluid balance in biological systems.

- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components and are often implicated in cancer metastasis and tissue remodeling.

Biological Activity and Therapeutic Applications

1. Anticancer Activity

Studies have shown that this compound may exhibit anticancer properties by inhibiting KIF18A, a protein associated with cancer cell proliferation. Inhibition of KIF18A has been linked to mitotic arrest in cancer cells, promoting apoptosis and potentially reducing tumor growth .

2. Anti-inflammatory Effects

The compound's ability to modulate enzyme activity also suggests potential anti-inflammatory effects, making it a candidate for treating conditions where inflammation plays a critical role.

Case Study 1: KIF18A Inhibition

In a study investigating the role of KIF18A in cancer cell lines, this compound was found to significantly reduce cell viability in vitro by inducing mitotic arrest. The results indicated that treatment with this compound led to increased apoptosis markers in HeLa cells .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and carbonic anhydrase. The findings demonstrated that the compound effectively inhibited the enzyme's activity, suggesting its potential use in conditions requiring pH regulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl Acetate | C4H8O2 | Common solvent; low toxicity |

| Sulfamethoxazole | C10H11N3O3S | Antibacterial; widely used in clinical settings |

| Ethyl 2-(benzyloxycarbonylamino)-3-sulfamoylpropanoate | C13H18N2O6S | Similar structure; potential for broader applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.